molecular formula C15H14ClN3O2S B2400901 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol CAS No. 1208411-86-2

2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol

Cat. No.: B2400901
CAS No.: 1208411-86-2
M. Wt: 335.81
InChI Key: UYUKKEJZYHFNMG-UHFFFAOYSA-N
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Description

: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol is an intriguing molecule that has attracted attention for its potential applications in several scientific fields. This compound features a combination of functional groups that make it an interesting target for synthetic chemistry and potential drug development.

Preparation Methods

: The synthesis of 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol generally involves a multi-step process. This typically starts with the preparation of the pyrimidine ring, followed by the introduction of the chloro and methylsulfanyl groups. The isoquinolinol moiety is then constructed, often involving complex cyclization reactions. Industrial methods may vary slightly, focusing on optimizing yields and reducing the complexity of the synthesis steps.

Chemical Reactions Analysis

: This compound can undergo a variety of chemical reactions including oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. These reactions can produce a range of products, depending on the specific conditions employed. For example, oxidation might convert the methylsulfanyl group to a sulfoxide, while substitution reactions could introduce different halogen atoms.

Scientific Research Applications

: 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol has been explored for its potential use in medicinal chemistry, particularly as a candidate for drug development targeting specific pathways in disease states such as cancer or infectious diseases. Its complex structure allows for a range of interactions at the molecular level, making it suitable for biological research. In addition, it finds applications in material science as a building block for novel polymers and in chemical biology for probing molecular mechanisms.

Mechanism of Action

: The activity of this compound is thought to be mediated through its interaction with specific molecular targets. This can involve binding to enzymes or receptors, thereby modulating their activity. The precise mechanism depends on the biological context and the particular system being studied. For example, in cancer research, it might inhibit a crucial enzyme involved in cell proliferation.

Comparison with Similar Compounds

: When compared with other compounds such as 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-amine or 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ethanol, 2-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-ol stands out due to its unique hydroxyl group. This functional group can dramatically alter its chemical reactivity and biological activity. Similar compounds lacking this group or with different substituents can exhibit notably different properties and applications.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-22-15-17-7-12(16)13(18-15)14(21)19-5-4-9-2-3-11(20)6-10(9)8-19/h2-3,6-7,20H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKKEJZYHFNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N2CCC3=C(C2)C=C(C=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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